6-Ethylflavone

CAS No.: 288401-00-3

Cat. No.: VC3850677

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288401-00-3 |

|---|---|

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 6-ethyl-2-phenylchromen-4-one |

| Standard InChI | InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

| Standard InChI Key | ILUYTTQELSQWNA-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

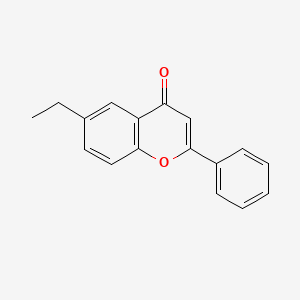

The core structure of 6-ethylflavone consists of a 15-carbon skeleton with a phenyl group (C₆H₅) at the 2-position and an ethyl group (-CH₂CH₃) at the 6-position of the chromen-4-one ring (Figure 1) . Key physicochemical properties include:

Table 1: Thermodynamic and Calculated Properties of 6-Ethylflavone

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° (formation Gibbs) | -184.71 | kJ/mol | Joback Calculated |

| ΔfH° gas (enthalpy) | -643.59 | kJ/mol | Joback Calculated |

| logP (octanol/water) | 2.041 | - | Crippen Calculated |

| Boiling point (T_boil) | 848.49 | K | Joback Calculated |

The compound’s lipophilicity (logP = 2.041) suggests moderate solubility in organic solvents, consistent with trends observed in substituted flavones .

Synthesis and Structural Characterization

While direct synthetic protocols for 6-ethylflavone are sparsely documented, analogous flavone synthesis strategies provide plausible routes:

-

Friedel-Crafts Acylation: Introduction of the ethyl group via alkylation of a preformed flavone intermediate.

-

Baker-Venkataraman Reaction: Cyclization of a chalcone precursor followed by ethyl group functionalization .

Characterization data from PubChem confirm the structure via NMR and mass spectrometry:

Pharmacokinetic and Toxicity Profiles

Predicted ADME properties, extrapolated from similar flavones, include:

-

High GI Absorption: Due to logP > 2.0, enabling passive diffusion .

-

CYP3A4 Inhibition: Possible interaction with cytochrome P450 enzymes, as seen in methylated flavones .

-

Bioavailability Score: 0.55 (55% likelihood of >10% bioavailability in rats) .

Toxicity data are absent, necessitating rigorous preclinical evaluation.

Applications and Future Directions

Pharmaceutical Development

-

Antifungal Agents: Analogous thiazole-flavone hybrids inhibit ergosterol synthesis (e.g., 86–88% inhibition in Candida spp.) .

-

Neurotherapeutics: Potential anxiolytic effects via GABA receptor modulation .

Agricultural Uses

Flavones exhibit pesticidal properties; ethyl derivatives may enhance stability under field conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume